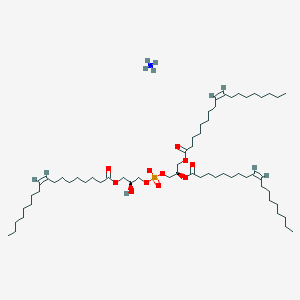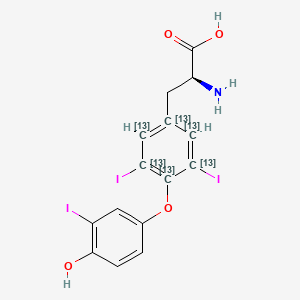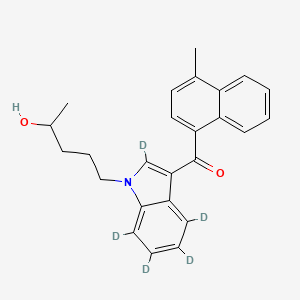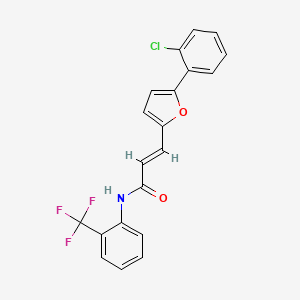
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate is a complex organic compound with a pyrrole ring structure This compound is notable for its unique arrangement of functional groups, which include carboxyl, ethoxycarbonyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrole ring. This is followed by esterification and carboxylation reactions to introduce the ethoxycarbonyl and carboxyl groups, respectively. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Industrial methods also focus on cost-effective and environmentally friendly processes, such as the use of green solvents and recyclable catalysts.
化学反応の分析
Types of Reactions
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- Ethyl 4-carboxy-2-(methoxycarbonyl)-5-methyl-3-pyrroleacetate
- Ethyl 4-carboxy-2-(propoxycarbonyl)-5-methyl-3-pyrroleacetate
- Ethyl 4-carboxy-2-(butoxycarbonyl)-5-methyl-3-pyrroleacetate
Uniqueness
Ethyl 4-carboxy-2-(ethoxycarbonyl)-5-methyl-3-pyrroleacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for targeted research and industrial applications.
特性
分子式 |
C13H17NO6 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC名 |
5-ethoxycarbonyl-4-(2-ethoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO6/c1-4-19-9(15)6-8-10(12(16)17)7(3)14-11(8)13(18)20-5-2/h14H,4-6H2,1-3H3,(H,16,17) |
InChIキー |
JGZGUPTWAYEWTL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(NC(=C1C(=O)O)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)








![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)


